[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride
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Overview
Description
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The ester linkage is formed by reacting the amino-bicyclic intermediate with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Hydration and hydrochloride formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of [(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride can be compared with other similar compounds, such as:
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] benzoate: Lacks the trimethoxy groups, resulting in different chemical reactivity and biological activity.
[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate: Without the hydrate and hydrochloride components, it may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.ClH.H2O/c1-20-13-5-6-14(20)10-12(9-13)19-25-18(21)11-7-15(22-2)17(24-4)16(8-11)23-3;;/h7-8,13-14H,5-6,9-10H2,1-4H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQNXDKPRJLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C2.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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